molecular formula C18H16F3N5O4S B2642272 N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-32-2

N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2642272
CAS RN: 852168-32-2
M. Wt: 455.41
InChI Key: LCDCVYHIZHKXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16F3N5O4S and its molecular weight is 455.41. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis of PET Radioligands

A notable application is the development of selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). A compound closely related to the requested molecule, DPA-714, has been synthesized for this purpose. The radiosynthesis of [18F]DPA-714, a derivative designed for PET imaging, highlights the compound's potential in neuroinflammatory and neurodegenerative disease diagnosis (Dollé et al., 2008).

Antimicrobial Activity

Research into novel thienopyrimidine and pyrimidinone derivatives has revealed significant antimicrobial properties. A study on thienopyrimidine linked rhodanine derivatives showed substantial antibacterial and antifungal potencies, indicating these compounds' potential in combating microbial infections (Kerru et al., 2019).

Anti-inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, incorporating the pyrimidinyl moiety, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These novel heterocycles showed promising COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, demonstrating their potential in pain management and inflammatory conditions (Abu‐Hashem et al., 2020).

Synthesis of Trifluoromethylated Analogues

The synthesis of new trifluoromethylated analogues of dihydroorotic acid demonstrates the application of such compounds in organic chemistry, specifically in synthesizing racemic and enantiopure forms. These analogues exhibit unique interactions due to the presence of the trifluoromethyl group, indicating their utility in further chemical research and drug development (Sukach et al., 2015).

Herbicidal Activity

The design and synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides have shown effectiveness as herbicides. These compounds exhibited substantial herbicidal activities against dicotyledonous weeds, presenting a new avenue for agricultural chemical development (Wu et al., 2011).

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O4S/c1-9-22-14-13(16(28)26(3)17(29)25(14)2)15(23-9)31-8-12(27)24-10-4-6-11(7-5-10)30-18(19,20)21/h4-7H,8H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCVYHIZHKXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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